SHP-141, also known as Remetinostat, is a compound classified as a histone deacetylase inhibitor. It is primarily investigated for its potential in cancer therapy, particularly in treating cutaneous T-cell lymphoma. Histone deacetylase inhibitors like SHP-141 function by modifying the acetylation status of histones, thereby influencing gene expression and potentially reversing the malignancy of cancer cells.
SHP-141 falls under the category of small molecule inhibitors targeting histone deacetylases. These enzymes are involved in the removal of acetyl groups from histones, leading to a more closed chromatin structure and reduced gene expression. By inhibiting these enzymes, SHP-141 promotes a more open chromatin state, facilitating gene transcription associated with tumor suppression .
The synthesis of SHP-141 involves several key steps that include acylation reactions and hydroxamic acid formation. The original synthetic route begins with suberic acid monomethyl ester, progressing through five synthetic steps to yield the final compound.
This synthetic pathway highlights the complexity involved in producing SHP-141 while ensuring high purity and yield.
SHP-141 is characterized by a specific molecular structure that includes a hydroxamic acid group, which is crucial for its activity as a histone deacetylase inhibitor. The compound's structure can be represented as follows:
The presence of the hydroxamic acid moiety is essential for chelating zinc ions at the active site of histone deacetylases, which is critical for its inhibitory action .
SHP-141 undergoes various chemical reactions typical of histone deacetylase inhibitors. The primary reaction involves binding to the active site of histone deacetylases, leading to inhibition of their enzymatic activity.
The mechanism by which SHP-141 exerts its effects involves several key processes:
Preclinical studies have demonstrated that SHP-141 can effectively induce cell cycle arrest and apoptosis in various cancer cell lines.
SHP-141 is typically presented as a solid form with specific melting points and solubility characteristics that facilitate its use in laboratory settings.
Relevant analytical techniques such as high-performance liquid chromatography are employed to assess purity and stability during synthesis .
SHP-141 has been primarily explored for its applications in oncology, particularly for:
The ongoing research into SHP-141 underscores its potential as a therapeutic agent capable of altering disease progression through epigenetic modulation .
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3